2-(3-Bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a boronic ester group attached to a bromo-chloro-difluorophenyl moiety, making it a versatile reagent in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-chloro-2,6-difluorophenylboronic acid with a suitable reagent such as trimethyl borate under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters (temperature, pressure, and reagent addition) ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic acid derivative. It can also undergo oxidation, reduction, and substitution reactions depending on the reagents and conditions employed.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable in pharmaceuticals and materials science.
Oxidation: Various oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound, which may have different reactivity profiles.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic devices. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in organic synthesis.
Biology: In biological research, it can be used to modify biomolecules or to create fluorescent probes for imaging studies. Its derivatives may also exhibit biological activity, making it useful in drug discovery.
Medicine: The derivatives of this compound can be explored for their potential therapeutic effects. For example, biaryl compounds formed via Suzuki-Miyaura coupling are often found in drug molecules.
Industry: Beyond research, this compound is used in the production of various industrial chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(3-Bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to a palladium catalyst, which then forms the final product by coupling with an organic halide.
Molecular Targets and Pathways:
Suzuki-Miyaura Reaction: The palladium catalyst and the base are crucial for the transmetalation and reductive elimination steps, leading to the formation of the biaryl product.
Comparison with Similar Compounds
2,6-Difluorophenylboronic Acid: Similar in structure but lacks the bromo and chloro substituents.
2-Bromo-5-chlorobenzotrifluoride: Contains similar halogen substituents but lacks the boronic ester group.
2,4-Dichlorophenylboronic Acid: Similar boronic acid structure but different halogen positions.
Uniqueness: 2-(3-Bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of halogen substituents and boronic ester group, which provides enhanced reactivity and versatility in organic synthesis compared to similar compounds.
This compound's unique structure and reactivity profile make it a valuable reagent in various scientific and industrial applications, contributing to advancements in chemistry, biology, medicine, and materials science.
Properties
IUPAC Name |
2-(3-bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BBrClF2O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPZVEQHUBMGSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BBrClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133581 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-11-9 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-5-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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